molecular formula C19H17NO4S B13973893 2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one

2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one

Cat. No.: B13973893
M. Wt: 355.4 g/mol
InChI Key: HADVKHZRPXKKMM-UHFFFAOYSA-N
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Description

“2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one” is an organic compound that belongs to the class of furan derivatives These compounds are known for their diverse chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: The nitro and methylthio groups can be introduced through nitration and thiolation reactions, respectively.

    Final assembly: The final compound is obtained by coupling the substituted furan ring with the appropriate phenyl groups under specific reaction conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

“2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one” can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

“2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one” may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of “2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one” would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-5-phenyl-4-(4-nitrophenyl)furan-3(2H)-one
  • 2,2-dimethyl-5-(4-methylphenyl)-4-(4-nitrophenyl)furan-3(2H)-one

Uniqueness

The presence of both nitro and methylthio groups in “2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one” makes it unique compared to similar compounds

Properties

Molecular Formula

C19H17NO4S

Molecular Weight

355.4 g/mol

IUPAC Name

2,2-dimethyl-5-(4-methylsulfanylphenyl)-4-(4-nitrophenyl)furan-3-one

InChI

InChI=1S/C19H17NO4S/c1-19(2)18(21)16(12-4-8-14(9-5-12)20(22)23)17(24-19)13-6-10-15(25-3)11-7-13/h4-11H,1-3H3

InChI Key

HADVKHZRPXKKMM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)SC)C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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